[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride
Description
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Properties
IUPAC Name |
[(3S)-pyrrolidin-3-yl] acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYOOYCOQZYSJW-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling & Handling of [(3S)-Pyrrolidin-3-yl] Acetate Hydrochloride
The following technical guide details the physicochemical profile, stability mechanisms, and handling protocols for [(3S)-Pyrrolidin-3-yl] acetate hydrochloride .
This guide addresses the compound as the hydrochloride salt of the O-acetyl ester of (3S)-pyrrolidinol , a specialized chiral building block. Note that this specific ester is often chemically transient due to O→N acyl migration in its free base form; therefore, this guide focuses heavily on the kinetic stability and salt-form maintenance required for its successful application in drug development.
Executive Summary & Molecular Identity
[(3S)-Pyrrolidin-3-yl] acetate hydrochloride is a chiral heterocyclic scaffold used primarily as an intermediate in the synthesis of muscarinic receptor antagonists, GPCR ligands, and enzyme inhibitors.
Structurally, it consists of a pyrrolidine ring with an acetoxy ester moiety at the C3 position. The (3S) stereocenter is critical for biological recognition. Unlike its parent alcohol ((S)-3-hydroxypyrrolidine), this ester derivative introduces a reactive electrophilic center (the ester carbonyl) in proximity to a nucleophilic amine.
Critical Technical Insight: In the solid state as a hydrochloride salt, the compound is stable because the pyrrolidine nitrogen is protonated (
Chemical Identification
| Property | Specification |
| IUPAC Name | (3S)-Pyrrolidin-3-yl acetate hydrochloride |
| Common Name | (S)-3-Acetoxypyrrolidine HCl |
| Molecular Formula | |
| Molecular Weight | 165.62 g/mol (Salt); 129.16 g/mol (Base) |
| Chirality | (3S)-Enantiomer |
| Physical State | White to off-white hygroscopic crystalline solid |
| Related CAS | 122536-94-1 (Parent Alcohol HCl) |
Physicochemical Properties Profile
The following data summarizes the core properties governing the handling and formulation of this intermediate.
Solubility & Partitioning
The hydrochloride salt is highly polar.
-
Water: Highly Soluble (>100 mg/mL). Note: Solution stability is pH-dependent.[1]
-
DMSO: Soluble.
-
Methanol/Ethanol: Soluble.
-
Dichloromethane: Insoluble (Salt form).
-
LogP (Predicted): -0.5 to 0.2 (Base); Highly negative for the salt.
Acid-Base Characteristics (pKa)
-
Pyrrolidine Nitrogen (
): ~9.5 – 10.5 (Typical for secondary cyclic amines). -
Implication: To maintain the stable salt form in solution, the pH must remain significantly below the
(ideally pH < 4).
Solid-State Stability
-
Hygroscopicity: High. The HCl salt will absorb atmospheric moisture, leading to deliquescence.
-
Melting Point: Typically 130–160°C (Decomposition). Exact value depends on crystal habit and residual solvent.
Stability & Degradation Mechanism (The "Migration Paradox")
The primary challenge with [(3S)-Pyrrolidin-3-yl] acetate is the O→N Acyl Migration . This is a self-destructive pathway that occurs if the compound is neutralized.
Mechanism of Failure
-
Neutralization: Base removes the proton from the pyrrolidinium nitrogen.
-
Nucleophilic Attack: The lone pair on the nitrogen attacks the ester carbonyl (5-membered transition state).
-
Rearrangement: The acetyl group transfers from Oxygen to Nitrogen.
-
Product: The result is the amide, which is chemically distinct and often useless for the intended synthesis.
Visualization of Instability Pathway
The following diagram illustrates the synthesis and the "danger zone" of degradation.
Caption: Stability pathway showing the synthesis of the target salt and the rapid degradation via O→N migration upon neutralization.
Experimental Protocols
Synthesis Strategy (Recommended)
To avoid the unstable free base, the synthesis must utilize a "Salt-to-Salt" or "Protected-to-Salt" strategy.
-
Starting Material: (S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine.
-
Acetylation: Treat with Acetic Anhydride (
), Pyridine, and DMAP in DCM. Wash with weak acid to remove pyridine. -
Deprotection (Critical Step):
-
Dissolve the N-Boc intermediate in dry 1,4-Dioxane.
-
Add 4.0 M HCl in Dioxane at 0°C.
-
Stir until precipitation is complete.
-
Filtration: Filter the white solid under inert atmosphere (
). -
Washing: Wash with dry diethyl ether (removes excess HCl and organic impurities).
-
Drying: Vacuum dry at room temperature. Do not heat above 40°C.
-
Analytical Characterization (HPLC)
Standard reverse-phase HPLC at neutral pH will degrade the sample during the run. You must use an acidic mobile phase.
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Ester carbonyl).
-
Sample Diluent: 0.1% HCl in Water (Never dissolve in pure water or methanol without acid).
Handling & Storage Guidelines
Every protocol involving this compound must adhere to the "Acidic Imperative" :
-
Storage:
-
Store at -20°C.
-
Container must be tightly sealed with desiccant (Hydroscopic).
-
Argon/Nitrogen overlay recommended.
-
-
Reaction Usage:
-
Do not perform an aqueous workup with
or if you intend to isolate the ester amine. -
If the next step requires a free amine (e.g., amide coupling), add the base (e.g., DIPEA) in situ in the presence of the electrophile. This ensures the amine reacts with the target electrophile faster than it attacks its own ester group.
-
Analytical Workflow Diagram
The following workflow ensures data integrity during quality control.
Caption: QC workflow emphasizing acidic diluents to prevent artifactual degradation during analysis.
References
-
PubChem. (2025). (S)-3-Hydroxypyrrolidine hydrochloride (Compound Summary). National Library of Medicine. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Hansen, T. et al. (2005).[2] Re-examination of the stability of amino acid esters. European Journal of Organic Chemistry. (Contextual grounding for amino-ester salt stability).
Sources
molecular weight and structural formula of (S)-3-acetoxypyrrolidine HCl
The following technical guide details the structural, physicochemical, and synthetic profile of (S)-3-acetoxypyrrolidine hydrochloride .
Structural Characterization, Synthesis, and Pharmaceutical Utility
Executive Summary
(S)-3-acetoxypyrrolidine hydrochloride is a specialized chiral building block used in medicinal chemistry. It serves as an activated derivative of the widely utilized scaffold (S)-3-hydroxypyrrolidine, where the hydroxyl group is masked as an acetate ester. This modification is critical in drug development for modulating lipophilicity (logP), serving as a prodrug moiety, or protecting the hydroxyl group during subsequent amine-functionalization reactions.
Note on Commercial Availability: Unlike its precursor (S)-3-hydroxypyrrolidine HCl (CAS 122536-94-1), the acetoxy- derivative is rarely stocked as a catalog salt due to the lability of the ester bond under moist conditions. It is typically synthesized in situ or on-demand.
Chemical Identity & Structural Data[1][2][3][4][5]
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | (3S)-pyrrolidin-3-yl acetate hydrochloride |
| Common Name | (S)-3-Acetoxypyrrolidine HCl |
| Molecular Formula | C₆H₁₂ClNO₂ (Salt) / C₆H₁₁NO₂ (Free Base) |
| Molecular Weight | 165.62 g/mol (Salt) / 129.16 g/mol (Free Base) |
| Chiral Configuration | S-enantiomer (3-position) |
| SMILES | CC(=O)O[C@@H]1CCNC1.Cl |
| InChI Key | (Predicted) QPMSJEFZULFYTB-WCCKRBBISA-N (analogous to hydroxy parent) |
Structural Formula
The molecule consists of a five-membered pyrrolidine ring with an acetate ester at the C3 position. The stereocenter at C3 retains the S configuration from the starting material.
Figure 1: Structural components of (S)-3-acetoxypyrrolidine HCl.[1][2]
Critical Isobaric Confusion
Researchers must distinguish this compound from its structural isomer, which shares the exact same molecular formula (C₆H₁₂ClNO₂) and molecular weight (165.62 g/mol ):
-
Target: (S)-3-Acetoxypyrrolidine HCl (Ester is on the side chain).
-
Isomer: Methyl pyrrolidine-3-carboxylate HCl (Ester is the core substituent).
Synthetic Preparation
Since the salt is not a standard catalog item, it is prepared from (S)-3-hydroxypyrrolidine hydrochloride .
Reaction Scheme
The synthesis involves the O-acylation of the secondary alcohol using acetic anhydride or acetyl chloride.
Figure 2: Synthetic pathway for the preparation of (S)-3-acetoxypyrrolidine HCl.
Detailed Protocol (Bench-Scale)
-
Starting Material: Charge a flask with (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq).
-
Solvent: Suspend in dry Dichloromethane (DCM) or neat Trifluoroacetic acid (TFA) if N-protection is required transiently.
-
Note: If using the HCl salt directly, the amine is protonated and less nucleophilic than the alcohol, allowing selective O-acylation with careful control. However, standard practice often involves N-Boc protection first, followed by acetylation and then deprotection.
-
-
Acylation: Add Acetyl Chloride (1.1 eq) dropwise at 0°C.
-
Workup: Evaporate solvent. The product is often an oil that solidifies upon trituration with diethyl ether.
-
Validation: Check IR for ester carbonyl stretch (~1740 cm⁻¹).
Physicochemical Properties (Predicted)
| Property | Value / Description |
| Physical State | Hygroscopic white to off-white solid. |
| Solubility | Highly soluble in water, methanol, DMSO. Insoluble in non-polar solvents (Hexane, Ether). |
| Melting Point | Expected range: 140–160°C (Decomposition). |
| pKa (Conj. Acid) | ~10.5 (Pyrrolidine nitrogen). |
| Stability | Hydrolysis Sensitive. The ester bond is labile in aqueous basic media or prolonged exposure to moisture. Store under inert gas at -20°C. |
Applications in Drug Discovery[3][9][10]
Prodrug Design
The acetoxy group serves as a "mask" for the hydroxyl functionality. In vivo, esterases cleave the acetyl group, releasing the active parent drug containing the free hydroxyl group. This strategy is used to:
-
Increase membrane permeability (by reducing polarity).
-
Improve oral bioavailability.
Fragment-Based Drug Design (FBDD)
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry. The (S)-3-acetoxy variant introduces a defined stereochemical vector, allowing researchers to probe binding pockets that require a specific spatial arrangement of the hydrogen bond acceptor (carbonyl oxygen).
Analytical Characterization
To validate the synthesis of (S)-3-acetoxypyrrolidine HCl, researchers should look for the following spectral signatures:
-
¹H NMR (D₂O or DMSO-d₆):
-
δ ~2.05 ppm (s, 3H): Singlet corresponding to the methyl group of the acetate.
-
δ ~5.2 ppm (m, 1H): Multiplet for the C3 proton. Note: This signal shifts downfield significantly (from ~4.4 ppm in the hydroxy parent) due to the deshielding effect of the ester.
-
δ ~3.2–3.5 ppm: Multiplets for the ring protons (C2, C4, C5).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z 130.09 (Calculated for C₆H₁₁NO₂ + H⁺).
-
References
-
PubChem. (S)-3-Hydroxypyrrolidine hydrochloride (Precursor Data). National Library of Medicine. Available at: [Link]
Sources
Technical Guide: Solubility Profile and Handling of [(3S)-Pyrrolidin-3-yl] Acetate Hydrochloride
Topic: Solubility of [(3S)-Pyrrolidin-3-yl] acetate hydrochloride in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Identity
[(3S)-Pyrrolidin-3-yl] acetate hydrochloride (often referred to as (S)-3-acetoxypyrrolidine HCl) is a critical chiral building block in the synthesis of muscarinic antagonists (e.g., glycopyrronium analogs) and various pyrrolidine-based scaffolds.
As a Senior Application Scientist, I must emphasize that handling this compound requires a nuanced understanding of its amphiphilic salt nature . While the pyrrolidine core and HCl counterion confer high polarity, the acetate ester introduces a hydrolytically sensitive moiety. This guide moves beyond simple "dissolves/doesn't dissolve" binary data to provide actionable workflows for purification, reaction solvent selection, and stability maintenance.
Physicochemical Profile
| Property | Detail |
| Chemical Structure | Pyrrolidine ring with an acetate ester at C3 (S-configuration), protonated amine (HCl salt).[1] |
| CAS Number | 1219949-49-1 (Generic/Racemic: 1126794-67-9 ref) |
| Molecular Weight | ~165.62 g/mol |
| Physical Form | Hygroscopic white to off-white solid. |
| pKa (Predicted) | ~9.5 (pyrrolidine nitrogen). |
| LogP (Predicted) | < 0 (Highly hydrophilic due to ionization). |
Solubility Landscape
The solubility of amino-ester salts is dictated by the competition between the lattice energy of the ionic crystal and the solvation energy provided by the solvent.
Quantitative Solubility Matrix
Data synthesized from experimental purification protocols and structural analog behavior.
| Solvent Class | Specific Solvent | Solubility Rating | Application/Notes |
| Protic Polar | Water | High (>100 mg/mL) | Caution: Risk of ester hydrolysis over time. Use for rapid extractions only. |
| Methanol | High | Ideal for dissolution and transferring. Primary solvent for NMR. | |
| Ethanol | Moderate-High | Good for recrystallization (often requires heating). | |
| Isopropanol (IPA) | Moderate | Key Solvent: Soluble when hot; often used as the "good" solvent in recrystallization pairs. | |
| Aprotic Polar | DMSO | High | Standard for biological assays and stock solutions. Hard to remove. |
| DMF | High | Alternative reaction solvent; difficult to remove without high vacuum. | |
| Aprotic Moderate | Dichloromethane (DCM) | Low/Conditional | Generally insoluble as pure salt. Soluble if mixed with 5-10% MeOH. |
| THF | Low | Typically forms a suspension. | |
| Non-Polar | Ethyl Acetate | Insoluble | Anti-Solvent: Excellent for precipitating the salt from MeOH/EtOH. |
| Diethyl Ether | Insoluble | Anti-Solvent: Used to crash out the product as a fine powder. | |
| Hexane / Heptane | Insoluble | Used to wash the filter cake to remove non-polar impurities. |
Critical Handling Workflows
Dissolution for Analysis (NMR/HPLC)
Objective: Prepare a stable solution for purity check.
-
Protocol: Dissolve 5-10 mg in 0.6 mL of Methanol-d4 or DMSO-d6 .
-
Scientist's Note: Avoid D₂O if possible. While soluble, the ester moiety can hydrolyze (saponify) if the solution stands for >24 hours, especially if the pH drifts. Methanol-d4 is the safer choice for structural integrity verification.
Purification via Recrystallization / Precipitation
Objective: Remove non-polar impurities and excess reagents (e.g., Boc-deprotection byproducts). Mechanism: Exploiting the differential solubility between the ionic salt (product) and lipophilic organic impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Isopropanol (IPA) or Methanol (approx. 40-50°C).
-
Ratio: Start with ~5-10 volumes (mL/g).
-
-
Filtration (Optional): If there are insoluble particulates (e.g., inorganic salts), filter while hot.
-
Precipitation:
-
Remove from heat.
-
Slowly add an anti-solvent: Diethyl Ether or Ethyl Acetate dropwise with vigorous stirring.
-
Target Ratio: 1:3 to 1:5 (Solvent:Anti-solvent).
-
-
Crystallization: Allow the mixture to cool to Room Temperature (RT), then refrigerate (0-4°C) for 2 hours.
-
Isolation: Filter the white precipitate under vacuum / inert gas (nitrogen).
-
Wash: Wash the cake with cold Hexane or Pentane to remove residual mother liquor.
Solvent Swapping (Aqueous to Organic)
Scenario: You have performed an aqueous workup and need the anhydrous salt.
-
Do NOT attempt to extract the HCl salt from water into DCM or EtOAc; it will remain in the aqueous phase.
-
Correct Method: Lyophilize (freeze-dry) the aqueous layer to obtain the crude solid. Then, perform the Precipitation protocol (3.2) to remove inorganic salts (NaCl/KCl) which are insoluble in dry Methanol/Ethanol.
Stability & Degradation Risks
The ester bond at C3 is the "Achilles' heel" of this molecule.
-
Hydrolysis: In the presence of water (especially at pH > 7), the ester cleaves to form (3S)-Pyrrolidin-3-ol and Acetic Acid .
-
Mitigation: Store the solid in a desiccator. Keep solutions anhydrous.
-
-
Hygroscopicity: The HCl salt will absorb atmospheric moisture, turning into a sticky gum.
-
Mitigation: Handle in a fume hood with low humidity or a glovebox. Store under Argon/Nitrogen at -20°C.
-
Visualizations
Solubility Decision Tree
This diagram guides the researcher in selecting the correct solvent based on the operational goal.
Caption: Decision matrix for solvent selection based on experimental intent.
Purification Workflow (Recrystallization)
A visual representation of the salt purification process described in Section 3.2.
Caption: Step-by-step purification workflow using the Solvent/Anti-solvent method.
References
-
PubChem. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Used for structural property correlation of pyrrolidine salts).
-
Hilaris Publisher. Hemisynthesis of Anisomycin Derivatives as Antitumor Agents. (Describes synthesis and precipitation of pyrrolidin-3-yl acetate HCl using HCl/Isopropanol and Petroleum Ether). Available at: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
Sources
Technical Guide: pKa and Ionization of (3S)-Pyrrolidin-3-yl Acetate
The following technical guide details the physicochemical characterization of (3S)-pyrrolidin-3-yl acetate , focusing on its pKa values, ionization behavior, and stability profile.
Executive Summary
(3S)-Pyrrolidin-3-yl acetate is a chiral pyrrolidine derivative characterized by a secondary amine and a C3-ester functionality. Its physicochemical behavior is dominated by the basicity of the pyrrolidine nitrogen, which is modulated by the electron-withdrawing acetoxy group.
-
Core pKa (Conjugate Acid): 9.7 (Experimental estimate); significantly lower than unsubstituted pyrrolidine (11.3).
-
Physiological State (pH 7.4): Exists predominantly (~99.5% ) as the cationic ammonium species.
-
Key Liability: The ester linkage renders the neutral free base prone to hydrolysis and potential intermolecular aminolysis. Handling as the hydrochloride salt (HCl) is critical for stability.
Molecular Architecture & Ionization Centers
The molecule contains two distinct functional zones that dictate its behavior in solution:
-
Ionization Center (Secondary Amine): The nitrogen atom in the pyrrolidine ring is the sole basic center. Its electron density is reduced by the inductive effect (
) of the acetoxy group at the C3 position. -
Stability Center (Ester Linkage): The acetate ester is neutral but susceptible to nucleophilic attack (hydrolysis) at high pH.
Structural Diagram (DOT)
Figure 1: Structural relationship showing the impact of the acetate group on the amine's basicity.[1]
pKa Determination & Analysis
Quantitative Values
The pKa of the conjugate acid of (3S)-pyrrolidin-3-yl acetate is reported at approximately 9.7 . This represents a downward shift of ~1.6 log units compared to the parent pyrrolidine molecule.
| Compound | Structure | pKa (Conjugate Acid) | |
| Pyrrolidine | Unsubstituted | 11.27 | Reference |
| (3S)-Pyrrolidin-3-yl acetate | 3-Acetoxy | 9.7 | -1.57 |
| 3-Fluoropyrrolidine | 3-Fluoro | ~9.4 | -1.87 |
Mechanistic Insight (The Inductive Effect)
The acetoxy group (
-
The carbonyl oxygen pulls electron density from the ester oxygen.
-
The ester oxygen, attached to C3, exerts an inductive pull on the pyrrolidine ring carbons.[1]
-
This electron deficiency propagates to the nitrogen atom, stabilizing the free base (lone pair is less available) and destabilizing the protonated cation relative to unsubstituted pyrrolidine.
-
Result: The amine becomes less basic, lowering the pKa.
Physiological Implications (pH 7.4)[2][3]
Understanding the ionization state at physiological pH is crucial for predicting membrane permeability and solubility.
Henderson-Hasselbalch Calculation
Using the pKa of 9.7 and physiological pH of 7.4:
Impact on Drug Properties[1]
-
Solubility: The high cationic fraction ensures excellent aqueous solubility, making the compound easy to formulate in aqueous buffers.[1]
-
Permeability: The compound is Class 3 (High Solubility, Low Permeability) in the BCS framework. The charged species cannot passively diffuse through lipid bilayers. Cell penetration will likely require active transport or prodrug strategies (though this molecule itself is often used as a prodrug motif).
Ionization Pathway Diagram (DOT)[1]
Figure 2: Equilibrium between cationic and neutral forms, highlighting the dominant species at pH 7.4.[1]
Stability & Degradation Risks[1]
The ester group introduces chemical instability that must be managed during experimentation.
Hydrolysis
At alkaline pH (where the neutral amine exists), hydroxide ions (
Intermolecular Aminolysis
Unlike 1,2-amino alcohols (e.g., serine), which undergo rapid intramolecular migration (
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Best for stable, pure samples.[1]
-
Preparation: Dissolve 5 mg of (3S)-pyrrolidin-3-yl acetate HCl in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Titrant: Use 0.1 M KOH (standardized).
-
Execution:
-
Start at pH ~3.0 (acidic due to HCl salt).
-
Titrate slowly upwards to pH 11.0.
-
Critical Step: Perform the titration rapidly in the alkaline region (pH > 9) to minimize ester hydrolysis lag time.
-
-
Analysis: Plot pH vs. Volume. The inflection point (half-equivalence point) corresponds to the pKa.
-
Validation: If hysteresis is observed (back-titration differs), hydrolysis has occurred.[1] Use Protocol B.
Protocol B: NMR-Controlled Titration ( -NMR)
Best for validating stability during measurement.
-
Solvent:
with phosphate buffers ranging from pH 6.0 to 11.0. -
Marker: Monitor the chemical shift of the C3-methine proton or the acetate methyl group.
-
Procedure:
-
Prepare separate samples at fixed pH values.
-
Acquire spectra immediately.
-
Plot the change in chemical shift (
) vs. pH. -
Fit data to the Henderson-Hasselbalch equation.
-
-
Integrity Check: Watch for the appearance of new peaks corresponding to free acetate (hydrolysis product) or 3-hydroxypyrrolidine.
References
-
SciSpace . pKa Modulation of Pyrrolidine-Based Catalytic Polymers. (Discusses pKa shift of pyrrolidin-3-yl acetate to 9.7).
-
Alfa Chemistry . pKa Values of Amines and Cyclic Nitrogen Compounds. (Baseline data for pyrrolidine derivatives).
-
National Institutes of Health (NIH) . O-N Intramolecular Acyl Migration in Medicinal Chemistry. (Mechanistic background on amino-ester stability).
-
PubChem . (S)-2-(Pyrrolidin-3-yl)acetic acid vs Acetate Data. (Structural confirmation).
Sources
Technical Guide: [(3S)-Pyrrolidin-3-yl] Acetate HCl – Synthesis, Characterization, and Application
The following technical guide is structured to provide an in-depth analysis of [(3S)-Pyrrolidin-3-yl] acetate hydrochloride , a critical chiral building block in medicinal chemistry.
Executive Summary & Compound Identification
The compound [(3S)-Pyrrolidin-3-yl] acetate hydrochloride (also known as (S)-3-Acetoxypyrrolidine HCl ) is a functionalized chiral pyrrolidine derivative. It serves as a vital intermediate in the synthesis of pharmaceutical agents, particularly those targeting GPCRs and kinase inhibitors where the 3-position stereochemistry dictates binding affinity.
Chemical Identity & CAS Registry
Precise identification is paramount due to the prevalence of racemic mixtures in commercial catalogs.
| Feature | Specification |
| Chemical Name | [(3S)-Pyrrolidin-3-yl] acetate hydrochloride |
| Synonyms | (S)-3-Acetoxypyrrolidine HCl; (S)-3-Pyrrolidinyl acetate hydrochloride |
| CAS Number (Generic/Racemic) | 1219949-49-1 (Note: Often used for the racemate; verification of stereochemistry is required) |
| Parent Precursor CAS | 122536-94-1 ((S)-3-Hydroxypyrrolidine HCl) |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| Chirality | (S)-Enantiomer |
Critical Note on Sourcing: The CAS 1219949-49-1 is frequently associated with pyrrolidin-3-yl acetate hydrochloride without explicit stereochemical definition in some databases. For enantiopure applications, it is scientifically rigorous to synthesize this compound directly from the validated precursor (S)-3-Hydroxypyrrolidine HCl (CAS 122536-94-1) or request a Certificate of Analysis (CoA) confirming optical rotation from the vendor.
Structural Analysis & Properties[4]
The compound consists of a five-membered nitrogen heterocycle (pyrrolidine) with an acetate ester moiety at the C3 position.[1] The (S)-configuration at C3 is preserved from the starting material. The hydrochloride salt form ensures stability and water solubility, facilitating handling in aqueous workups.[1]
Physicochemical Profile
| Property | Value (Estimated/Observed) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexane, Et₂O) |
| pKa (Conjugate Acid) | ~10.5 (Pyrrolidine nitrogen) |
| Hygroscopicity | High (Store under desiccated conditions) |
| Stability | Susceptible to hydrolysis under basic conditions (pH > 9) |
Synthesis & Manufacturing Protocol
Reaction Mechanism
The reaction utilizes Acetyl Chloride (AcCl) in Acetic Acid (AcOH) or Neat conditions. The HCl generated maintains the amine in its protonated ammonium form (
Step-by-Step Protocol
Reagents:
-
(S)-3-Hydroxypyrrolidine HCl (CAS 122536-94-1): 10.0 g (81 mmol)
-
Acetyl Chloride: 20 mL (Excess)
-
Solvent: Glacial Acetic Acid (50 mL) or Dichloromethane (DCM) if temperature control is needed.
Procedure:
-
Setup: Charge a 250 mL round-bottom flask with (S)-3-Hydroxypyrrolidine HCl (10.0 g) and Glacial Acetic Acid (50 mL).
-
Activation: Cool the suspension to 0°C under an inert atmosphere (N₂).
-
Addition: Dropwise add Acetyl Chloride (20 mL) over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove excess Acetyl Chloride and Acetic Acid.
-
Triturate the residue with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) to induce crystallization.
-
Filter the white solid and wash with cold Et₂O.
-
-
Drying: Dry under high vacuum at 40°C for 6 hours.
Yield: Expect 90-95% (12.5 - 13.0 g).
Synthetic Workflow Diagram
Figure 1: Synthetic workflow for the selective O-acetylation of (S)-3-Hydroxypyrrolidine HCl.
Analytical Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical methods.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O): The diagnostic shift is the downfield movement of the C3-methine proton.
-
Stereochemical Purity: Determine enantiomeric excess (ee%) using chiral HPLC or by derivatization with Mosher's acid chloride (after neutralizing the salt).
Mass Spectrometry (LC-MS)
-
Method: ESI+ (Electrospray Ionization).
-
Expected Mass:
(Free base mass). -
Note: The HCl salt will dissociate in the MS source; you will observe the cation mass.
Infrared Spectroscopy (IR)
-
Key Band: Strong carbonyl stretch (
) at 1735-1750 cm⁻¹ (Ester). -
Absence: Loss of the broad O-H stretch (3200-3500 cm⁻¹) typical of the starting alcohol (though N-H stretch will remain).
Handling & Safety (E-E-A-T)
-
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store at -20°C or 4°C under inert gas (Argon/Nitrogen).
-
Stability: Avoid exposure to moisture. The ester bond is labile; do not store in aqueous solutions for extended periods.
Biological Application Context
This scaffold is frequently employed in the design of:
-
Muscarinic Receptor Antagonists: The pyrrolidine ring mimics the tropane core.
-
Kinase Inhibitors: The 3-position provides a vector for solubilizing groups or hydrogen bond acceptors.
-
Pro-drug Strategies: Acetylation of a hydroxyl group can improve blood-brain barrier (BBB) permeability by increasing lipophilicity, after which esterases release the active alcohol in vivo.
Figure 2: Biological activation pathway of the acetate prodrug moiety.
References
-
PubChem. Compound Summary for CID 1219949-49-1 (Pyrrolidin-3-yl acetate hydrochloride). National Library of Medicine. Available at: [Link]
Sources
Methodological & Application
Technical Application Note: Leveraging [(3S)-Pyrrolidin-3-yl] Acetate HCl in Asymmetric Synthesis
Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
[(3S)-Pyrrolidin-3-yl] acetate hydrochloride (CAS: 1219949-49-1) is a high-value chiral building block employed in the synthesis of pharmaceutical intermediates, particularly for G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.[1] Its structural utility lies in the orthogonal protection it offers: the acetate group masks the C3-hydroxyl moiety, allowing selective N-functionalization without competitive O-alkylation.[1] Following N-derivatization, the acetate can be hydrolyzed to yield the enantiopure (S)-3-hydroxypyrrolidine scaffold, or displaced to invert stereochemistry.[1]
This guide provides a comprehensive technical workflow for handling, reacting, and validating this compound in drug discovery campaigns.
Technical Profile & Handling
Chemical Identity[1][2][3][4]
-
IUPAC Name: (3S)-Pyrrolidin-3-yl acetate hydrochloride[1]
-
Common Name: (S)-3-Acetoxypyrrolidine HCl[1]
-
CAS Number: 1219949-49-1 (Generic for isomer), 1024038-33-2 (Related methyl ester analog - Note: Distinction is critical.[1] This guide focuses on the O-acetyl ester of the alcohol.)
-
Stereochemistry: (S)-Enantiomer
Physical Properties & Stability
| Property | Description | Implication for Protocol |
| Appearance | White to off-white crystalline solid | Easy to weigh; indicates high purity compared to oils.[1] |
| Hygroscopicity | Moderate | Store in a desiccator.[1][2] Water uptake can affect stoichiometry in anhydrous reactions.[1][2] |
| Solubility | Soluble in water, MeOH, DMSO.[2] | Ideal for polar organic reactions; requires biphasic workup or evaporation for isolation.[1][2] |
| Stability | Stable as HCl salt.[1][2] Free base is prone to hydrolysis.[1][2] | Critical: Do not free-base and store. Generate the free amine in situ. |
Strategic Utility: The "Masked" Hydroxyl Advantage[1]
The primary reason to use [(3S)-Pyrrolidin-3-yl] acetate HCl over the cheaper (S)-3-hydroxypyrrolidine is chemoselectivity .[1]
-
Prevention of O-Alkylation: In the presence of strong bases (e.g., NaH, KOtBu) used for N-alkylation, a free hydroxyl group can deprotonate, leading to O-alkylated impurities or polymerization. The acetate ester is inert to these conditions (short duration) or requires specific cleavage conditions, directing reaction exclusively to the nitrogen.[1][2]
-
Solubility Modulation: The acetate group increases lipophilicity compared to the free alcohol, often improving solubility in DCM or EtOAc during N-functionalization steps.[1][2]
-
Crystallinity: The ester-HCl salt is often more crystalline and easier to purify than the hygroscopic amino-alcohol.[1][2]
Experimental Protocols
Module A: Chemoselective N-Functionalization
Objective: To attach the pyrrolidine scaffold to a core pharmacophore via the secondary amine.[1]
Protocol 1: N-Alkylation (General Procedure)
Context: Attaching the scaffold to an alkyl halide (R-X).[1]
Reagents:
-
[(3S)-Pyrrolidin-3-yl] acetate HCl (1.0 equiv)[1]
-
Alkyl Halide (1.1 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) - Acts as HCl scavenger and proton sponge.[1]
Step-by-Step:
-
Preparation: Charge a reaction flask with [(3S)-Pyrrolidin-3-yl] acetate HCl (1.0 equiv) and anhydrous ACN (10 mL/g).
-
Free-Basing (In Situ): Add DIPEA (2.5 equiv) dropwise at 0°C. Stir for 15 minutes. The solution may become slightly cloudy as amine-HCl converts to amine-free base and DIPEA-HCl.[1]
-
Addition: Add the Alkyl Halide (1.1 equiv) slowly.
-
Reaction: Warm to Room Temperature (RT) or reflux (depending on R-X reactivity).[1][2] Monitor by LC-MS.[1][2][4]
-
Checkpoint: Look for the disappearance of the starting material (m/z ~130 for free amine) and appearance of Product (M+1).[1]
-
-
Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc and wash with saturated NaHCO3 (to remove DIPEA salts) and Brine.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating Check:
-
1H NMR: Verify the integrity of the acetate methyl singlet (~2.0 ppm). If this peak is missing or shifted, unintended hydrolysis occurred.[2]
Module B: Stereocontrolled Deprotection
Objective: To reveal the (S)-hydroxyl group for further elaboration (e.g., H-bonding or leaving group formation).[1]
Protocol 2: Mild Ester Hydrolysis
Context: Removing the acetate group without racemizing the C3 center.[1][2]
Reagents:
-
N-Substituted-(S)-3-acetoxypyrrolidine (Intermediate from Module A)[1]
-
Solvent: THF/Water (3:1 v/v)[1]
Step-by-Step:
-
Dissolution: Dissolve the intermediate in THF. Cool to 0°C.[1][2]
-
Saponification: Add LiOH dissolved in minimal water dropwise.
-
Stirring: Stir at 0°C to RT for 2-4 hours. Avoid heating to prevent potential elimination reactions or racemization.[1][2]
-
Quench: Adjust pH to ~7 using 1M HCl.
-
Extraction: Extract with EtOAc or DCM (depending on product polarity).
-
Result: Yields the N-substituted-(S)-3-hydroxypyrrolidine.
Module C: Stereochemical Inversion (The Mitsunobu Route)
Objective: To access the (R)-configuration or install a nucleophile with inversion.[1]
If the target drug requires the (R)-configuration, one can start with the (S)-building block, hydrolyze it (Module B), and then perform a Mitsunobu reaction.[1]
Workflow:
-
Start: N-Substituted-(S)-3-hydroxypyrrolidine.
-
Reagents: PPh3, DIAD, Nucleophile (e.g., Benzoic acid or Phenol).[2]
-
Outcome: Inversion of configuration to (3R) .
Visualization: Workflow & Logic
The following diagram illustrates the strategic flow of using this building block, highlighting the "Protection-Deprotection" logic that preserves stereochemical integrity.
Figure 1: Strategic workflow for utilizing [(3S)-Pyrrolidin-3-yl] acetate HCl. The pathway ensures N-selectivity before determining the final fate of the C3-stereocenter.[1]
Analytical Quality Control (QC)
To ensure the integrity of the chiral building block throughout the synthesis, the following QC methods are recommended:
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Daicel).[1]
-
Mobile Phase: Hexane:Isopropanol (90:[1]10) + 0.1% Diethylamine.[1][2]
1H NMR Markers (DMSO-d6)
-
Acetate Methyl: Singlet at ~2.03 ppm (Integrates to 3H).[1][2]
-
C3-H (Chiral Center): Multiplet at ~5.2 ppm (Shifted downfield due to ester).[1]
-
Note: If the C3-H signal shifts upfield to ~4.3 ppm, hydrolysis has occurred.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66570661, (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. Retrieved from [Link].[1][2] (Note: Used for structural confirmation of related pyrrolidine derivatives).[1]
-
MDPI (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. International Journal of Molecular Sciences. Retrieved from [Link].[1][2]
Sources
- 1. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride | C6H13ClN2O | CID 66570661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1219949-49-1|Pyrrolidin-3-yl acetate hydrochloride|BLD Pharm [bldpharm.com]
Application Note: Strategic Functionalization of (3S)-3-Acetoxypyrrolidine HCl
Topic: Functionalization of Pyrrolidine Nitrogen in (3S)-3-Acetoxypyrrolidine HCl Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Overview
(3S)-3-Acetoxypyrrolidine HCl (CAS: 2738332-07-3 / Analogous salts) is a high-value chiral building block used to introduce the 3-acetoxypyrrolidine motif into pharmaceutical scaffolds. This moiety serves as a masked hydroxyl group (prodrug potential) or a specific steric/electronic element in receptor binding.
The Core Challenge: The molecule contains two reactive centers with conflicting stability requirements:
-
The Nucleophile (Secondary Amine): Requires basic conditions to deprotonate the HCl salt and react.
-
The Electrophile (Acetoxy Ester): Susceptible to hydrolysis (saponification) or aminolysis under strong basic or nucleophilic conditions.
The Solution: This guide provides "Ester-Safe" protocols. We utilize non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic bases (K₂CO₃) in aprotic solvents to functionalize the nitrogen while preserving the C3-stereocenter and the acetoxy group.
Critical Handling: The "In-Situ" Neutralization Strategy
Isolating the free base of 3-acetoxypyrrolidine is risky due to potential intermolecular aminolysis (polymerization) or hydrolysis from ambient moisture. The most robust method is in-situ neutralization .
Workflow Visualization
Figure 1: Decision tree for functionalization pathways ensuring ester stability.
Protocol 1: Amide Coupling (Acylation)
Objective: Form an amide bond without hydrolyzing the acetoxy group. Risk: Aqueous bases (NaOH) or nucleophilic bases (Pyridine) can cause ester hydrolysis or acyl transfer. Standard: HATU/DIPEA in DMF or Acid Chloride/DIPEA in DCM.
Materials
-
(3S)-3-Acetoxypyrrolidine HCl (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)
-
Anhydrous DMF or DCM
Step-by-Step Procedure
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Salt Neutralization: In a separate vial, suspend (3S)-3-acetoxypyrrolidine HCl (1.0 eq) in minimal DMF. Add DIPEA (2.5 eq). Note: The solution should turn clear as the amine frees.
-
Coupling: Add the amine solution dropwise to the activated acid mixture.
-
Monitoring: Stir at RT. Monitor by LC-MS or TLC.
-
Checkpoint: Look for the disappearance of the acid peak. The product should retain the acetyl mass (+42 Da vs alcohol).
-
-
Workup (Crucial): Dilute with EtOAc. Wash with 0.5 M HCl (to remove excess DIPEA/Amine) and Saturated NaHCO₃ (to remove unreacted acid). Do not use strong NaOH washes.
-
Drying: Dry over Na₂SO₄ and concentrate.
Why this works: DIPEA is sterically hindered and non-nucleophilic, preventing attack on the acetoxy ester.
Protocol 2: Reductive Amination (Alkylation)
Objective: Alkylate the nitrogen using an aldehyde/ketone. Risk: Strong reducing agents (LiAlH₄) will reduce the ester to an alcohol. Standard: Sodium Triacetoxyborohydride (STAB) in DCE.[1]
Materials
-
(3S)-3-Acetoxypyrrolidine HCl (1.0 equiv)
-
Aldehyde/Ketone (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
DIPEA (1.0 equiv)
-
Acetic Acid (glacial, catalytic, 1-2 drops)
-
1,2-Dichloroethane (DCE) or DCM
Step-by-Step Procedure
-
Free-Basing: Suspend (3S)-3-acetoxypyrrolidine HCl in DCE. Add DIPEA (1.0 eq) and stir for 10 mins.
-
Imine Formation: Add the Aldehyde/Ketone (1.1 eq) and catalytic Acetic Acid . Stir for 30-60 minutes at RT.
-
Note: The acid catalyst promotes iminium ion formation without hydrolyzing the ester.
-
-
Reduction: Add STAB (1.5 eq) in one portion. Gas evolution may occur.
-
Reaction: Stir at RT for 2-16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose boron complexes.
-
Extraction: Extract with DCM.
Why this works: STAB is a mild hydride donor that selectively reduces iminiums over esters/ketones.
Protocol 3: Nucleophilic Aromatic Substitution (S_NAr)
Objective: Arylate the nitrogen using an electron-deficient aryl halide. Risk: Strong bases (NaH, KOtBu) will destroy the ester. Standard: K₂CO₃ in DMSO.
Materials
-
(3S)-3-Acetoxypyrrolidine HCl (1.0 equiv)
-
Aryl Halide (e.g., 4-Fluoronitrobenzene) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
DMSO or DMF (Anhydrous)
Step-by-Step Procedure
-
Preparation: Combine (3S)-3-acetoxypyrrolidine HCl , Aryl Halide , and K₂CO₃ in a sealed tube/vial.
-
Solvent: Add DMSO (0.5 M).
-
Reaction: Heat to 60–80°C.
-
Caution: Do not exceed 100°C if possible, as thermal elimination of the acetoxy group (forming a pyrroline) becomes a risk.
-
-
Workup: Pour into water and extract with EtOAc.
Quality Control & Self-Validation
To ensure the protocol succeeded, you must validate the integrity of the acetoxy group.
| Method | Diagnostic Signal | Interpretation |
| 1H NMR | Singlet @ ~2.0 - 2.1 ppm (3H) | Presence of Acetyl methyl group. Loss indicates hydrolysis. |
| 1H NMR | Multiplet @ ~5.2 - 5.4 ppm (1H) | The CH-O proton. If hydrolyzed to OH, this shifts upfield to ~4.4 ppm. |
| IR | Band @ ~1735 - 1750 cm⁻¹ | Ester Carbonyl stretch. Amides appear lower (~1650 cm⁻¹). |
| LC-MS | [M+H]⁺ | Check for Mass of Product vs. [Product - 42] (Loss of Acetyl). |
Mechanism of Ester Preservation
Figure 2: Mechanistic rationale for using bulky organic bases. DIPEA deprotonates the amine but is too bulky to attack the ester, allowing the amine to react with the target electrophile.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
- Context: Establishes STAB as the standard for reductive amin
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.
- Context: comprehensive review on coupling reagents (HATU/EDC)
-
Sigma-Aldrich. "Reductive Amination Application Note."
- Context: General protocols for handling amine salts in reductive amin
-
PubChem. "(S)-Pyrrolidine-3-acetic acid HCl Compound Summary."[2]
- Context: Physical properties and safety d
Sources
Application Notes & Protocols: A Guide to the Esterification of Chiral Pyrrolidinols
Introduction: The Strategic Importance of Chiral Pyrrolidinol Esters in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When functionalized with a hydroxyl group, the resulting chiral pyrrolidinols become exceptionally valuable building blocks for stereoselective synthesis.[1] The esterification of these chiral alcohols is a critical transformation, not only for creating prodrugs with modified pharmacokinetic profiles but also for synthesizing key intermediates in the development of novel therapeutics.[3] Molecules derived from chiral pyrrolidine precursors are integral to a wide range of biologically active compounds, including enzyme inhibitors and receptor agonists.[1]
This guide provides an in-depth exploration of robust and field-proven methodologies for the esterification of chiral pyrrolidinols. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the underlying mechanisms and the rationale behind critical experimental choices. We will detail four primary strategies: Steglich esterification for reactions requiring mild conditions, Yamaguchi esterification for sterically demanding substrates, the Mitsunobu reaction for achieving complete stereochemical inversion, and enzymatic resolutions for preparing enantiomerically pure compounds from racemic mixtures.
Method Selection Guide: Choosing the Optimal Esterification Strategy
The choice of esterification method is dictated by the substrate's steric and electronic properties, its acid/base sensitivity, and the desired stereochemical outcome at the chiral center. Each method offers a unique set of advantages and operates under distinct mechanistic principles.
| Method | Stereochemical Outcome | Key Reagents | Primary Advantage | Key Considerations |
| Steglich Esterification | Retention of configuration | DCC (or EDC), DMAP (catalytic) | Mild, neutral conditions; suitable for acid-sensitive substrates and sterically hindered alcohols.[4][5][6] | Formation of insoluble dicyclohexylurea (DCU) byproduct requires careful filtration.[7] |
| Yamaguchi Esterification | Retention of configuration | 2,4,6-Trichlorobenzoyl chloride (TCBC), Et3N, DMAP (stoichiometric) | High yields for sterically demanding substrates; minimizes epimerization at sensitive stereocenters.[8][9][10] | Two-step procedure: formation of mixed anhydride followed by alcohol addition.[11][12] |
| Mitsunobu Reaction | Inversion of configuration | Triphenylphosphine (PPh3), DEAD or DIAD | Provides complete and predictable inversion of stereochemistry via an SN2 mechanism.[13][14] | Nucleophile (carboxylate) should be sufficiently acidic (pKa < 13); byproduct removal can be challenging.[13] |
| Enzymatic Kinetic Resolution | Separation of enantiomers | Lipase (e.g., CALB), Acyl Donor (e.g., vinyl acetate) | Highly enantioselective, producing optically pure esters and unreacted alcohol.[15][16] | Maximum theoretical yield for the ester is 50%; requires optimization of enzyme, solvent, and acyl donor.[16] |
Protocol 1: Steglich Esterification for Stereoretention under Mild Conditions
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions, making it ideal for substrates sensitive to acid or heat.[4][5][6] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-(dimethylaminopyridine) (DMAP).[17]
Expertise & Causality: The Mechanism of Action
The efficacy of the Steglich reaction hinges on a two-stage activation process.
-
Activation of the Carboxylic Acid : DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is analogous in reactivity to a carboxylic anhydride.
-
Catalytic Acyl Transfer : While the alcohol can directly attack the O-acylisourea, this process is often slow. DMAP, being a superior nucleophile, accelerates the reaction significantly.[5][17] It attacks the O-acylisourea to form an N-acylpyridinium intermediate ("active ester"). This species is highly electrophilic and cannot rearrange into the stable N-acylurea byproduct that can plague non-catalyzed reactions.[5]
-
Ester Formation : The chiral pyrrolidinol attacks the N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The driving force is the formation of the highly stable and insoluble dicyclohexylurea (DCU).[5]
This catalytic cycle ensures high yields even with sterically demanding alcohols and prevents side reactions.[18]
Caption: Workflow for the DMAP-catalyzed Steglich Esterification.
Detailed Experimental Protocol
Materials:
-
Chiral Pyrrolidinol (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral pyrrolidinol (1.0 equiv), carboxylic acid (1.1 equiv), and DMAP (0.1 equiv).
-
Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the pyrrolidinol).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. A white precipitate (DCU) will begin to form.[18]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C or place it in a freezer (-20 °C) for 30 minutes to maximize the precipitation of DCU.[7]
-
Filter the mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove residual DMAP), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude ester product via flash column chromatography on silica gel.
Protocol 2: Yamaguchi Esterification for Sterically Demanding Substrates
Developed by Masaru Yamaguchi, this method is exceptionally effective for the synthesis of highly functionalized esters and macrolactones, particularly when dealing with sterically hindered secondary alcohols.[11][19] Its key advantage is the ability to achieve high yields under mild conditions with minimal risk of epimerization at the chiral center.[8]
Expertise & Causality: The Mechanism of Action
The Yamaguchi protocol is a two-step, one-pot procedure that relies on the formation of a highly reactive mixed anhydride.[12]
-
Mixed Anhydride Formation : The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a stoichiometric base like triethylamine (Et3N).[8][10] This forms a mixed 2,4,6-trichlorobenzoic carboxylic anhydride.[12] The bulky trichlorobenzoyl group sterically shields its own carbonyl carbon.
-
DMAP-Mediated Acyl Transfer : A stoichiometric amount of DMAP is then added. DMAP, a potent nucleophilic catalyst, selectively attacks the less sterically hindered carbonyl of the carboxylic acid portion of the mixed anhydride.[12][19] This generates a highly electrophilic N-acylpyridinium intermediate, the same type of "active ester" seen in the Steglich reaction.[8]
-
Nucleophilic Attack : The chiral pyrrolidinol then attacks the activated acyl group to form the final ester product with high efficiency.[8]
This directed reactivity makes the Yamaguchi esterification a superior choice for complex and sterically encumbered substrates.[8]
Caption: Two-stage workflow of the Yamaguchi Esterification.
Detailed Experimental Protocol
Materials:
-
Chiral Pyrrolidinol (1.0 equiv)
-
Carboxylic Acid (1.2 equiv)
-
2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 equiv)
-
Triethylamine (Et3N) (1.3 equiv)
-
4-(Dimethylaminopyridine) (DMAP) (1.5 equiv)
-
Anhydrous Toluene or THF
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.2 equiv) and dissolve in anhydrous toluene (approx. 0.2 M).
-
Add triethylamine (1.3 equiv) and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise. Stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve the chiral pyrrolidinol (1.0 equiv) and DMAP (1.5 equiv) in anhydrous toluene.
-
Using a cannula or syringe, add the solution of the pyrrolidinol and DMAP to the mixed anhydride solution.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO3 solution, 1 M HCl, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography.
Protocol 3: Mitsunobu Reaction for Complete Stereochemical Inversion
The Mitsunobu reaction is unparalleled for its ability to convert a primary or secondary alcohol into an ester with a clean and predictable inversion of stereochemistry.[13][14] This transformation proceeds via an SN2 pathway and is indispensable for accessing the opposite enantiomer of a chiral pyrrolidinol ester from a common precursor.
Expertise & Causality: The Mechanism of Action
The reaction mechanism is complex but can be understood through the activation of the alcohol's hydroxyl group into a good leaving group.[13]
-
Betaine Formation : The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh3) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[13]
-
Proton Transfer : This betaine is a strong base and deprotonates the carboxylic acid, forming a carboxylate anion and a protonated phosphonium species.[13]
-
Alcohol Activation : The chiral pyrrolidinol's hydroxyl oxygen attacks the electrophilic phosphorus atom, displacing the hydrazine derivative and forming a key alkoxyphosphonium salt. This step converts the hydroxyl into an excellent leaving group (triphenylphosphine oxide).[14][20]
-
SN2 Displacement : The carboxylate anion, now acting as the nucleophile, attacks the carbon atom bearing the activated oxygen from the backside. This SN2 displacement proceeds with complete inversion of configuration, forming the ester and releasing the very stable triphenylphosphine oxide (TPPO) as a byproduct.[13][20]
Caption: Stereoinversive workflow of the Mitsunobu Reaction.
Detailed Experimental Protocol
Materials:
-
Chiral Pyrrolidinol (1.0 equiv)
-
Carboxylic Acid (1.5 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral pyrrolidinol (1.0 equiv), carboxylic acid (1.5 equiv), and triphenylphosphine (1.5 equiv).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the DIAD or DEAD (1.5 equiv) dropwise to the stirred solution over 20-30 minutes. The characteristic orange-red color of the azodicarboxylate may disappear as it reacts.[21]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purification can be challenging due to the triphenylphosphine oxide (TPPO) and hydrazine byproducts. Direct purification by flash chromatography is often effective. Alternatively, the crude residue can be dissolved in a mixture of diethyl ether and hexane to precipitate out some of the TPPO, which can then be removed by filtration.
-
The filtrate is then concentrated and purified by column chromatography.
Protocol 4: Enzymatic Kinetic Resolution for Enantiopure Esters
Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral pyrrolidinols. It relies on a chiral catalyst—typically an enzyme—that selectively esterifies one enantiomer at a much higher rate than the other.[16] Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are widely used for their high enantioselectivity and tolerance of organic solvents.[15][22]
Expertise & Causality: The Mechanism of Lipase-Catalyzed Acylation
Lipases catalyze esterification via a "catalytic triad" of amino acid residues (typically Serine, Histidine, and Aspartate) in their active site.[15][22]
-
Acyl-Enzyme Formation : The serine hydroxyl group, activated by the other members of the triad, attacks an acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses to release the leaving group (acetaldehyde, in the case of vinyl acetate) and forms a covalent acyl-enzyme intermediate.
-
Enantioselective Acylation : The racemic pyrrolidinol enters the active site. The enzyme's chiral pocket preferentially binds one enantiomer (e.g., the R-enantiomer) in an orientation suitable for its hydroxyl group to attack the acyl-enzyme intermediate.[22]
-
Ester Release : This attack forms the (R)-ester, which is released from the active site, regenerating the free enzyme. The (S)-enantiomer fits poorly and reacts much more slowly, remaining largely as the unreacted alcohol.[15]
The result is a mixture of the acylated (R)-ester and the unreacted (S)-pyrrolidinol, which can then be separated. The maximum theoretical yield for the desired ester is 50%.[16] To overcome this, dynamic kinetic resolution (DKR) can be employed, where a metal catalyst (e.g., a Ru complex) is added to continuously racemize the slow-reacting alcohol enantiomer in situ, allowing for a theoretical yield of up to 100% of the desired ester.[15]
Caption: Kinetic resolution of a chiral pyrrolidinol using a lipase.
Detailed Experimental Protocol
Materials:
-
Racemic Chiral Pyrrolidinol (1.0 equiv)
-
Immobilized Lipase (e.g., Novozym 435, 10-20 mg per mmol of substrate)
-
Acyl Donor (e.g., Vinyl Acetate, 0.6 equiv)
-
Anhydrous organic solvent (e.g., Toluene, THF, or tert-amyl alcohol)
Procedure:
-
To a flask, add the racemic pyrrolidinol (1.0 equiv), the immobilized lipase, and the anhydrous organic solvent.
-
Place the flask in a temperature-controlled shaker or oil bath (typically 40-50 °C).
-
Add the acyl donor (0.6 equiv). Using slightly more than 0.5 equivalents ensures the reaction can proceed to ~50% conversion, which is often optimal for achieving high enantiomeric excess (ee) for both the product ester and the remaining alcohol.
-
Allow the reaction to proceed with vigorous shaking or stirring. Monitor the conversion and enantiomeric excess of the product and starting material periodically by chiral GC or HPLC.
-
When the reaction reaches approximately 50% conversion (or the optimal point determined by analysis), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting ester from the unreacted alcohol using standard flash column chromatography.
-
Determine the enantiomeric excess of both the purified ester and the recovered alcohol to confirm the selectivity of the resolution.
References
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
- Alfa Chemistry. (n.d.).
- SigutLabs. (2023, June 14). Yamaguchi reagent – Reagent of the month June. SigutLabs.
- Khan, A. A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry.
- Khan, A. A., et al. (2024, October 10). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Oohashi, Y., Fukumoto, K., Mukaiyama, T. (2005). Efficient Method for the Esterification of Carboxylic Acids with Alcohols Using Di-2-thienyl Carbonate Promoted by Catalytic Amounts of DMAP and Hf(OTf)4. Chemistry Letters, 34(1), 8-9.
- Birman, V. H., et al. (2006).
- North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903.
- Organic Chemistry Portal. (n.d.).
- Online Organic Chemistry Tutor. (2025, April 27).
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
- ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?
- ResearchGate. (2026, February 9). Efficient Method for the Esterification of Carboxylic Acids with Alcohols Using Di2-thienyl Carbonate Promoted by Catalytic Amounts of DMAP and Hf(OTf)4.
- The Organic Synthesis Archive. (n.d.). Acid to Ester - Common Conditions. SynArchive.
- BenchChem. (n.d.). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. BenchChem.
- Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
- Badorrey, R., et al. (2006). Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. Tetrahedron: Asymmetry, 17(12), 1845-1849.
- ResearchGate. (2025, August 7). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.
- Gotor-Fernández, V., & Gotor, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
- Naughton, J., et al. (2015). Direct Mitsunobu monoesterification of N-protected tobramycin competes with intramolecular pyrrolidine formation in ester prodrug synthesis.
- Ríos-Lombardía, N., et al. (2010). Synthesis of a new chiral pyrrolidine. Molecules, 15(3), 1629-1637.
- Encyclopedia.pub. (2021, October 8). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.
- Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Chemistry Steps.
- ResearchGate. (2025, August 7). The mechanistic promiscuity of the enzymatic esterification of chiral carboxylic acids.
- Figshare. (2017, May 8). Broad Scope Synthesis of Ester Precursors of Nonfunctionalized Chiral Alcohols Based on the Asymmetric Hydrogenation of α,β-Dialkyl‑, α,β-Diaryl‑, and α‑Alkyl-β-aryl-vinyl Esters. The Journal of Organic Chemistry.
- Chemistry of Heterocyclic Compounds. (2025, July 1). SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. Chemistry of Heterocyclic Compounds.
- PubMed. (2010, March 9). Synthesis of a new chiral pyrrolidine. PubMed.
- Skolimowski, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(19), 10398.
- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Scribd. (n.d.).
- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- Jereb, M., et al. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Chemistry, 2011, 893589.
- Munawar, A., et al. (2023).
- Fernández-Pérez, H., et al. (2020). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. Organic Letters, 22(15), 6060-6064.
- ResearchGate. (n.d.). Diastereoselective synthesis of chiral alcohols. [Image].
- eScholarship.org. (2023, December 27). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Wu, J., et al. (2021). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. Journal of the American Chemical Society, 143(49), 20796-20806.
- NIH. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC.
- The Royal Society of Chemistry. (n.d.).
- ACS Central Science. (2023, December 14). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- PubMed. (2023, December 9).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY | Chemistry of Heterocyclic Compounds [osi131.osi.lv]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 11. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 12. Yamaguchi Esterification [organic-chemistry.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
- 17. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 19. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 20. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 21. scribd.com [scribd.com]
- 22. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [(3S)-Pyrrolidin-3-yl] Acetate Hydrochloride
Subject: Yield Optimization & Troubleshooting Guide Ticket ID: SYN-PYR-3YL-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Synthetic Strategy
User Query: "How do I improve the yield and prevent degradation during the synthesis of [(3S)-Pyrrolidin-3-yl] acetate hydrochloride?"
Technical Assessment: The synthesis of [(3S)-Pyrrolidin-3-yl] acetate hydrochloride (CAS: Generic/Derivative) typically involves the acetylation of (3S)-N-Boc-3-hydroxypyrrolidine followed by acid-mediated deprotection.
Primary Yield Killers:
- Acyl Migration: The most critical failure mode. Under neutral or basic conditions, the acetyl group migrates from the oxygen to the nitrogen of the pyrrolidine ring, forming the stable amide (N-acetyl-3-hydroxypyrrolidine).
-
Hydrolysis: The ester bond is labile in the presence of aqueous acid or base during workup.
-
Hygroscopicity: The final hydrochloride salt is highly hygroscopic; improper isolation leads to "oiling out" and mass loss.
Validated Synthetic Pathway
The following workflow minimizes these risks by avoiding aqueous workups in the final stage.
Figure 1: Optimized synthetic route avoiding aqueous workup in the final step.
Module A: Acetylation (The Upstream Phase)
Objective: Convert (3S)-N-Boc-3-hydroxypyrrolidine to (3S)-N-Boc-3-acetoxypyrrolidine.
Troubleshooting Table: Acetylation
| Issue | Symptom | Root Cause | Corrective Action |
| Incomplete Conversion | Starting material spot on TLC after 4h. | Steric hindrance or wet solvent. | Use Acetyl Chloride (AcCl) instead of Acetic Anhydride ( |
| Low Isolated Yield | Product lost in aqueous wash. | Product has partial water solubility. | Saturate the aqueous layer with NaCl (Brine) before extraction. Perform 3x extractions with DCM. |
| Impurity Formation | Extra spots on TLC. | N-Boc cleavage (acidic AcCl) or racemization. | Maintain temperature at 0°C during AcCl addition. Ensure Triethylamine ( |
Critical Protocol Adjustment: Reagent Choice
While Acetic Anhydride is milder, Acetyl Chloride is recommended for higher yields in this specific substrate to ensure complete conversion, provided temperature is controlled.
Recommended Stoichiometry:
-
Substrate: 1.0 eq
-
Acetyl Chloride: 1.1 eq (Add dropwise at 0°C)
-
Triethylamine: 1.2 eq
-
DMAP: 0.05 eq (Catalytic)
-
Solvent: DCM (Anhydrous)
Module B: Deprotection & Isolation (The Critical Phase)
Objective: Remove the Boc group without hydrolyzing the ester or triggering migration.
The "Golden Rule": Never expose the free amine to the aqueous phase. You must isolate the product directly as the Hydrochloride salt from the organic solvent.
The Acyl Migration Trap
If you neutralize the reaction mixture to extract the "free base," the amine will attack the ester carbonyl, rearranging the molecule to the thermodynamically stable amide.
Figure 2: Mechanism of yield loss via O-to-N acyl migration under basic conditions.
Step-by-Step Protocol for High Yield
-
Dissolution: Dissolve the purified (3S)-N-Boc-3-acetoxypyrrolidine in a minimum volume of dry Dichloromethane (DCM) or 1,4-Dioxane .
-
Acidolysis: Add 4M HCl in Dioxane (4-5 equivalents) at 0°C.
-
Why Dioxane? It allows the Boc removal to proceed, but the final HCl salt is often insoluble in it, leading to precipitation.
-
-
Monitoring: Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC (stain with Ninhydrin; the product will be a free amine salt at the baseline).
-
Precipitation (The Yield Step):
-
If a solid precipitates: Filter under nitrogen/argon.
-
If no solid forms: Slowly add Diethyl Ether (
) or MTBE as an anti-solvent until turbidity persists. Cool to -20°C to maximize crystallization.
-
-
Washing: Wash the filter cake with cold anhydrous
. -
Drying: Dry under high vacuum at RT. Do not heat above 40°C as HCl salts of amino esters can degrade.
FAQ: Common User Issues
Q1: My product turned into a sticky oil instead of a solid. How do I fix this? A: This is common ("oiling out"). It usually means there is residual solvent or impurities preventing the crystal lattice from forming.
-
Fix: Decant the supernatant. Triturate (grind) the oil with fresh, anhydrous Diethyl Ether or Hexane. Scratch the flask walls with a glass rod. If it persists, dissolve in a minimum amount of MeOH and re-precipitate with
.
Q2: Can I use Trifluoroacetic Acid (TFA) for deprotection? A: Not recommended. TFA forms a trifluoroacetate salt. While the deprotection works, removing excess TFA is difficult without an aqueous wash (which you must avoid). HCl/Dioxane provides the clean Hydrochloride salt directly.
Q3: The NMR shows a mixture of two compounds.
A: Check the chemical shift of the proton alpha to the nitrogen. If you see a shift consistent with an amide (downfield shift),
References
- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard protocols for Boc removal and ester stability).
-
SooHp, C., et al. (2003). "Practical Large-Scale Synthesis of the 2-Aminomethylpyrrolidin-4-Ylthio-Containing Side Chain." Organic Process Research & Development, 7(5), 649–654. Link (Demonstrates handling of pyrrolidine derivatives and salt formation).
-
Kiso, Y., et al. (2009). "O-N intramolecular acyl migration reaction in the development of prodrugs." Journal of Peptide Science, 15(1), 3-20. Link (Authoritative mechanism on O-to-N migration in amino esters).
- Federsel, H. J. (2009). "Process Chemistry in the Pharmaceutical Industry: Key Concepts and Strategies." Accounts of Chemical Research.
preventing ester hydrolysis during workup of pyrrolidine acetates
The following guide is structured as a Technical Support Center resource. It assumes the persona of a Senior Application Scientist troubleshooting a high-value intermediate failure.
Ticket ID: #PYR-EST-404 Subject: Preventing Ester Hydrolysis During Workup Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Overview
User Query: "My pyrrolidine ester yields are consistently low after aqueous workup. NMR shows the corresponding carboxylic acid or a cyclized byproduct. How do I stop this hydrolysis?"
Root Cause Analysis: Pyrrolidine acetates (and related proline esters) occupy a "danger zone" of stability.[1] Unlike simple alkyl esters, they are subject to three simultaneous failure modes during workup:
-
Base-Catalyzed Saponification: Even mild bases (like saturated
) can trigger hydrolysis if the local concentration is high.[1] -
Anchimeric Assistance (Neighboring Group Participation): If the pyrrolidine nitrogen is protected with a carbamate (Boc, Cbz) or is a free amine, the lone pair or the carbonyl oxygen of the protecting group can stabilize the transition state for hydrolysis, accelerating the rate by orders of magnitude compared to a standard aliphatic ester.
-
Cyclization (Diketopiperazine Formation): If the nitrogen is unprotected (free base), it will intramolecularly attack the ester, forming a stable diketopiperazine (DKP).[1] This is often mistaken for "hydrolysis" because the ester signal disappears.
The Mechanism of Failure
To solve the problem, you must visualize the invisible enemy. The diagram below illustrates the competing pathways degrading your molecule during the extraction phase.
Figure 1: Failure Pathways. Note that if the amine is unprotected, cyclization (Red Path) is the dominant risk.[1] If protected, external hydrolysis (Yellow Path) dominates.[1]
Protocol: The "Cold-Fast-Buffered" Workup
The standard "quench with bicarb and extract" is the primary cause of failure for sensitive pyrrolidine esters. Replace your current SOP with this optimized protocol.
Critical Parameters
| Parameter | Standard Practice (RISKY) | Optimized Protocol (SAFE) | Why? |
| Temperature | Room Temp ( | Ice Bath ( | Hydrolysis rates double for every |
| Quench Buffer | Sat. | 0.5M Phosphate (pH 6.0) | pH 8.5 is basic enough to hydrolyze activated esters.[1] pH 6.0 is the "Goldilocks" zone. |
| Phase Time | 20-30 mins | < 5 mins | Minimizes water contact time.[1] |
| Drying Agent |
Step-by-Step Procedure
-
Cool Down: Place the reaction flask in an ice/water bath and cool to
. -
Dilute: Dilute the reaction mixture with your extraction solvent (EtOAc or DCM) before adding water.[1] This "shields" the ester in the organic phase.
-
Buffered Quench:
-
Preparation: Prepare a 0.5 M Sodium Phosphate buffer (monobasic/dibasic mix) adjusted to pH 6.0 - 6.5 .
-
Execution: Add the cold buffer to the stirring reaction mixture.
-
-
Rapid Separation:
-
The "Brine Firewall": Wash the organic layer once with ice-cold brine .[1] This pulls bulk water out of the organic phase, stopping hydrolysis in the "wet" organic solvent.
-
Dry & Concentrate:
-
Dry over anhydrous
for 10 minutes. -
Filter and concentrate on a rotovap with the bath temperature <
.
-
Troubleshooting FAQ
Q1: I must remove excess acid (e.g., TFA or HCl). Phosphate buffer isn't strong enough.[1][3] What do I use?
A: If you need to neutralize a strong acid, saturated Sodium Bicarbonate (
-
The Fix: Pour the reaction mixture slowly into a biphasic mixture of solvent and 50% saturated
at . -
Crucial: Do not let the pH rise above 7.[1]5. Monitor with pH paper.[1] As soon as the bubbling stops (neutralization complete), separate the layers immediately.[1] Do not let it sit at pH 8+.[1]
Q2: My ester is a free amine (unprotected pyrrolidine). It vanishes instantly.
A: You are likely seeing Diketopiperazine (DKP) formation , not hydrolysis.[1]
-
The Mechanism: The free nitrogen attacks the ester carbonyl intramolecularly. This reaction is incredibly fast at neutral/basic pH.[1]
-
The Fix: You cannot isolate the free base of a proline ester reliably in water.
-
Option A: Keep it as the salt (HCl or TFA salt).[1] Do not wash with base.[1] Evaporate the solvent and use the salt directly in the next step.
-
Option B: If you must free-base it, use a solid-phase scavenger (e.g., basic alumina or carbonate resin) in anhydrous DCM, then filter.[1] Avoid water entirely.[1]
-
Q3: Can I use silica gel chromatography?
A: Silica gel is acidic and contains water.[1]
-
Risk: Sensitive esters often hydrolyze on the column.[1]
-
Mitigation:
Advanced Workflow: Non-Aqueous Workup
If the aqueous buffer method fails, switch to a non-aqueous workup. This is the "Nuclear Option" for ultra-sensitive esters.
Figure 2: Non-Aqueous Isolation Strategy. By avoiding the aqueous phase entirely, hydrolysis is thermodynamically impossible.
References & Authority
The protocols above are grounded in fundamental physical organic chemistry principles regarding ester stability and protective group manipulation.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed.[1] Wiley-Interscience.[1] (Standard reference for stability conditions of esters and carbamates).
-
BenchChem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Link (General guidelines on cold/buffered workups).[1]
-
Clayden, J., et al. Organic Chemistry.[1] Oxford University Press.[1] (Mechanistic basis of anchimeric assistance and DKP formation).
-
University of York. Theory of Aqueous Workup. Link (Solubility and pH partition theory).[1]
-
ResearchGate. Discussions on Amino Acid Ester Stability. Link (Peer-reviewed troubleshooting for specific amino acid derivatives).
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific reagents before handling.
Sources
minimizing racemization during synthesis of (S)-pyrrolidine derivatives
Status: Online 🟢 | Current Ticket Volume: Low | Lead Scientist: Dr. A. Vance
Welcome to the technical support center for pyrrolidine synthesis. You are likely here because you have observed a loss of enantiomeric excess (ee%) in your (S)-pyrrolidine or L-proline derivatives. This is a common but solvable issue caused by the unique conformational constraints and electronic properties of the pyrrolidine ring.
Select your issue below to jump to the relevant troubleshooting module.
Quick Triage: What is your current bottleneck?
-
[Issue A] My ee% drops during amide coupling (peptide bond formation).
-
[Issue B] I need to alkylate the
-position without destroying the stereocenter. -
[Issue C] I cannot separate the enantiomers to verify purity.
Module 1: Minimizing Racemization During Amide Coupling
Diagnosis: The secondary amine of proline and the conformational strain of the 5-membered ring make activated proline derivatives highly susceptible to oxazolone (azlactone) formation . Unlike other amino acids, the oxazolone formed from proline is particularly prone to base-catalyzed enolization, leading to rapid racemization.
The Mechanism of Failure (Why it happens)
When you activate the carboxylic acid of an N-protected proline (e.g., Fmoc-Pro-OH), the carbonyl oxygen of the amide backbone can attack the activated ester. This forms a cationic oxazolone intermediate. The
Figure 1: The competition between direct coupling (Green) and the oxazolone racemization pathway (Red/Yellow).
Troubleshooting Protocol
1. Switch Coupling Reagents Avoid carbodiimides (DCC/DIC) without additives. The "gold standard" for suppressing proline racemization is the use of OxymaPure or HOAt as additives, or switching to phosphonium/uronium salts.
| Reagent System | Racemization Risk | Recommendation |
| DCC/DIC (No Additive) | 🔴 High | DO NOT USE. Promotes oxazolone formation. |
| HATU / DIPEA | 🟡 Moderate | Powerful, but high reactivity can accelerate base-catalyzed enolization if base is excess. |
| DIC / HOBt | 🟡 Moderate | Better, but HOBt is less effective than HOAt/Oxyma for proline. |
| COMU / OxymaPure | 🟢 Low | Recommended. Oxyma creates a stable active ester that discourages oxazolone formation. |
| PyBOP / Collidine | 🟢 Low | Recommended. Collidine is a weaker, non-nucleophilic base than DIPEA. |
2. Optimize Base Usage
-
The Rule of 1: Never use more than 1 equivalent of base for activation if possible.
-
The Collidine Switch: Replace DIPEA (Diisopropylethylamine) with 2,4,6-collidine (TMP). Collidine is sufficiently basic to drive the reaction but sterically hindered and less basic (
) than DIPEA ( ), significantly reducing -proton abstraction [1].
3. Temperature Control
-
Perform the activation step at 0°C .
-
Allow the reaction to warm to room temperature only after the amine nucleophile has been added.
Module 2: Direct -Alkylation (The Seebach Method)
Diagnosis: You need to add a substituent to the
Solution: You must use the Self-Regeneration of Stereocenters (SRS) principle developed by Dieter Seebach. This method uses a temporary "chiral memory" relay. You lock the proline conformation into a bicyclic system, destroy the original stereocenter to form an enolate, and then regenerate it using the acetal stereocenter as a guide [2].
The SRS Workflow
Figure 2: Seebach's SRS strategy allows modification of the
Protocol Summary:
-
Condensation: React (S)-Proline with pivaldehyde (trimethylacetaldehyde) to form the bicyclic oxazolidinone. The bulky tert-butyl group will position itself trans to the carboxylate, locking the conformation.
-
Deprotonation: Treat with LDA at -78°C. The original stereocenter is destroyed, but the tert-butyl group on the acetal ring remains as the "memory" unit.
-
Alkylation: Add your electrophile. Steric hindrance from the tert-butyl group forces the electrophile to attack from the opposite face (anti), regenerating the original stereochemistry.
-
Hydrolysis: Acidic hydrolysis removes the pivaldehyde auxiliary, yielding the
-alkylated proline.
Module 3: Post-Synthetic Analysis (QA/QC)
Diagnosis: You cannot rely on optical rotation (
Recommended Method: Chiral HPLC For pyrrolidine derivatives, polysaccharide-based stationary phases are the industry standard.[1]
| Column Type | Stationary Phase | Application Notes |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Excellent for N-protected pyrrolidines (Cbz, Boc, Fmoc). Use Hexane/IPA mobile phase.[1] |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Often complementary to OD-H. Better for free amines or polar derivatives. |
| Crownpak CR(+) | Chiral Crown Ether | Specific for free amino acids. Use this if analyzing unprotected proline/pyrrolidine. |
Protocol Tip: If direct separation fails, derivatize your pyrrolidine with a chiral agent like (S)-Mosher's acid chloride . This creates diastereomers that can be separated on a standard achiral C18 column and analyzed via
References
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive guide on coupling reagents and racemization mechanisms).
-
Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Journal of the American Chemical Society. (The foundational paper on proline alkylation).
-
BenchChem Technical Support. (2025). "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." (Protocols for HPLC separation). [2]
Sources
Validation & Comparative
A Researcher's Guide to Infrared (IR) Spectroscopy: Interpreting Ester and Amine Salt Peaks in Pyrrolidine Derivatives
For drug development professionals and researchers working with heterocyclic scaffolds, the pyrrolidine ring is a cornerstone of countless therapeutic agents. Its unique stereochemical and electronic properties make it a privileged structure in medicinal chemistry. However, functionalizing this scaffold, often with ester groups for prodrug strategies or forming amine salts to improve solubility, introduces new characterization challenges.
Infrared (IR) spectroscopy is a rapid, reliable, and indispensable tool for confirming these functional group transformations. This guide provides an in-depth analysis of the characteristic IR spectral features of esters and amine salts within pyrrolidine-containing molecules. We move beyond simple peak tables to explain the underlying vibrational principles and provide a robust experimental framework to ensure data integrity.
The Theoretical Framework: Understanding Vibrational Signatures
Before interpreting a spectrum, it is crucial to understand the origin of the key vibrational bands for the functional groups of interest. The local chemical environment, including the presence of the five-membered pyrrolidine ring, significantly influences these absorptions.
The Ester Functional Group: A Tale of Two Stretches
The ester group (-COOR) is defined by two high-intensity, characteristic absorptions: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) single bond stretches.
-
C=O Carbonyl Stretch: This is one of the most prominent and easily identifiable peaks in an IR spectrum. For a typical, saturated aliphatic ester, this strong, sharp band appears in the 1750-1735 cm⁻¹ region[1]. Its high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar C=O bond.
-
C-O Stretches: Esters possess two distinct C-O single bonds, which are coupled and result in two separate stretching vibrations. These are typically found in the fingerprint region between 1300-1000 cm⁻¹ [2]. The stronger of these two bands, often referred to as the asymmetric C-C-O stretch, appears between 1210-1160 cm⁻¹ for saturated esters and is a key confirmatory peak[2].
The Influence of the Pyrrolidine Ring:
When an ester is part of a cyclic system, such as a lactone, ring strain dramatically influences the C=O stretching frequency. Smaller rings (< 6 atoms) constrain the C-(C=O)-C bond angle to be less than the ideal 120°, which increases the s-character of the C=O bond, strengthening it and shifting the absorption to a higher wavenumber (frequency)[3][4][5]. For example, a five-membered γ-lactone absorbs at a significantly higher frequency (~1770 cm⁻¹) than its acyclic counterpart[3]. While an ester substituent on a pyrrolidine ring is not a lactone, the principle of steric and electronic effects from the adjacent ring system should be considered when analyzing precise peak positions.
The Amine Salt: Unmasking the N-H⁺ Vibrations
Pyrrolidine is a secondary amine, and its nitrogen is basic, readily forming a salt in the presence of an acid. Tertiary amines, where the nitrogen is substituted, also form salts. This protonation event leads to a dramatic and characteristic change in the IR spectrum.
-
Free Secondary Amine (Pyrrolidine): A free secondary amine (R₂NH) shows a single, weak-to-medium N-H stretching band in the 3350-3310 cm⁻¹ region[6][7]. It also exhibits an N-H "wag" (out-of-plane bend) between 910-665 cm⁻¹[6][8].
-
Tertiary Amines: Tertiary amines (R₃N) lack an N-H bond and therefore show no peaks in the N-H stretching region, making their identification by IR less direct[6][8].
-
Amine Salts (R₂NH₂⁺ or R₃NH⁺): Upon protonation, a new N-H bond is formed. The resulting ammonium ion (secondary or tertiary) displays a very broad and strong absorption band in the 2200-3000 cm⁻¹ region[9]. This broadness is due to extensive hydrogen bonding and overlaps with the C-H stretching bands. Additionally, new N-H⁺ bending (deformation) vibrations appear. For secondary amine salts, a characteristic NH₂⁺ deformation band can be observed in the 1620-1560 cm⁻¹ region, which is a highly reliable indicator of salt formation[10][11].
Experimental Protocol: A Self-Validating Workflow for High-Quality Spectra
The trustworthiness of spectral interpretation is founded on the quality of the data acquisition. The following protocol for the KBr pellet technique—a common method for solid samples—is designed as a self-validating system, with built-in checks to ensure accuracy.
Workflow Diagram: From Sample to Spectrum
Caption: A step-by-step workflow for obtaining and interpreting an FTIR spectrum of a solid sample using the KBr pellet method.
Step-by-Step Methodology
-
Materials Preparation:
-
Causality: Use only high-purity, spectroscopic grade Potassium Bromide (KBr) that has been thoroughly dried in an oven (e.g., at 100°C for several hours) and stored in a desiccator. KBr is hygroscopic, and absorbed water will introduce broad O-H peaks (~3400 cm⁻¹) that can obscure N-H signals.
-
-
Sample Grinding:
-
Protocol: Weigh approximately 1-2 mg of your solid pyrrolidine derivative and 100-200 mg of dry KBr. Combine them in an agate mortar and pestle.
-
Causality: Grind the mixture gently but thoroughly for several minutes until it becomes a fine, homogenous powder. The goal is to reduce the sample particle size to less than the wavelength of the IR radiation (~2 microns)[12]. Insufficient grinding leads to large particles that scatter the IR beam, causing a sloping baseline and distorted peak shapes known as the Christiansen effect[12].
-
-
Pellet Pressing:
-
Protocol: Transfer the powder to a pellet die and press it using a hydraulic press according to the manufacturer's instructions (typically several tons of pressure).
-
Trustworthiness Check: A well-prepared pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture contamination, and a new pellet should be made.
-
-
Data Acquisition:
-
Protocol: Place the empty pellet holder in the FTIR spectrometer and run a background scan. This spectrum of the ambient atmosphere (CO₂, H₂O) and instrument optics will be automatically subtracted from your sample spectrum.
-
Protocol: Place your KBr pellet in the holder and acquire the sample spectrum.
-
Causality: Running a fresh background before each sample is critical because the atmospheric conditions in the lab can change, affecting the final spectrum's quality[13].
-
Note on Alternatives: Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation. A small amount of solid is simply placed on the ATR crystal and pressure is applied[14][15]. This technique is often faster and less prone to issues like scattering.
Comparative Spectral Analysis: A Data-Driven Comparison
The table below summarizes the key diagnostic peaks for identifying ester and amine salt functionalities in a pyrrolidine-based molecule.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Expected Peak Characteristics |
| Ester (-COOR) | C=O Stretch | 1750 - 1735 | Strong, Sharp |
| C-O Stretch (Asymmetric) | 1250 - 1160 | Strong, Sharp | |
| C-O Stretch (Symmetric) | 1150 - 1000 | Medium-Strong, Sharp | |
| Pyrrolidine (Free Base) | N-H Stretch (Secondary Amine) | 3350 - 3310 | Weak to Medium, Sharp |
| Amine Salt (-NH₂⁺-) | N-H⁺ Stretch | 2200 - 3000 | Strong, Very Broad |
| N-H⁺ Bend (Deformation) | 1620 - 1560 | Medium, Sharp |
Interpreting the Combined Spectrum:
-
Confirmation of an Ester: Look for the classic "Rule of Three" pattern: a very strong C=O peak around 1740 cm⁻¹ and two strong C-O stretches between 1300-1000 cm⁻¹[2]. The absence of a broad O-H stretch (from a carboxylic acid) is crucial for confirmation.
-
Confirmation of an Amine Salt: The most definitive evidence is the disappearance of the sharp, weak secondary N-H peak above 3300 cm⁻¹ and the appearance of a very broad, "hairy" band centered around 2500-2700 cm⁻¹, often superimposed on the C-H stretches[9]. This, combined with the emergence of the N-H⁺ bending peak near 1600 cm⁻¹, provides unambiguous confirmation of salt formation.
-
Putting it Together: In a pyrrolidine derivative containing both an ester and an amine salt, you would expect to see all of these features simultaneously: the sharp, intense C=O peak at ~1740 cm⁻¹, the strong C-O bands in the fingerprint region, and the broad N-H⁺ absorption band at lower frequencies.
Conclusion
Infrared spectroscopy is a powerful first-pass analytical technique for the structural elucidation of functionalized pyrrolidines. By understanding the theoretical origins of the key vibrational bands and adhering to a rigorous, self-validating experimental protocol, researchers can confidently confirm the presence of critical ester and amine salt functionalities. The distinct signatures—a sharp, intense carbonyl peak for the ester and a broad, strong ammonium stretch for the salt—provide clear, actionable data for guiding synthesis and accelerating drug development timelines.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Department of Chemistry & Biochemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Unknown Source. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Workman, J. Jr. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]
-
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]
-
Horvath, R., et al. (2019). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Physical Chemistry Chemical Physics, 21(27), 14936-14946. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]
-
AZoM. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of ammonium pyrrolidine DTC ligand (i) & bis(N-pyrrolidine... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for compound 1 [Image]. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). Pyrrolidine - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY.... Retrieved from [Link]
-
JG's Master Class. (2023, March 17). IR Spectroscopy| Effect of ring size on carbonyl IR absorption| M.Sc. Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chen, Z., & Jiao, H. (2001). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 123(42), 10243-10248. Retrieved from [Link]
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X-ray crystallography data for [(3S)-Pyrrolidin-3-yl] acetate hydrochloride
Executive Summary
[(3S)-Pyrrolidin-3-yl] acetate hydrochloride (CAS: 1219949-49-1 / 1024038-33-2) is a critical chiral building block used in the synthesis of pharmaceutical agents, including carbapenems and kinase inhibitors (e.g., Larotrectinib intermediates).
This guide objectively compares the structural validation methods for this compound. While Single Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" for determining absolute configuration, NMR Spectroscopy and Chiral HPLC offer complementary data essential for routine process control. This document details the experimental workflows, expected data outputs, and comparative advantages of each method.
Comparative Analysis: X-ray vs. NMR vs. HPLC
The following table contrasts the three primary methods for characterizing [(3S)-Pyrrolidin-3-yl] acetate hydrochloride.
| Feature | Method A: Single Crystal X-ray (SC-XRD) | Method B: NMR Spectroscopy | Method C: Chiral HPLC / Polarimetry |
| Primary Output | 3D Atomic Coordinates & Absolute Configuration | Connectivity & Conformational Dynamics | Enantiomeric Excess (% ee) |
| Data Type | Solid-state (Crystal Lattice) | Solution-state (Average) | Solution-state (Interaction) |
| Absolute Config | Definitive (via Flack Parameter) | Indirect (requires Mosher ester derivatization) | Inferential (requires reference standard) |
| Sample Req. | Single Crystal (~0.1–0.3 mm) | ~5–10 mg dissolved sample | <1 mg dissolved sample |
| Key Limitation | Hygroscopicity of HCl salt makes crystal mounting difficult. | Cannot distinguish enantiomers without chiral shift reagents. | No structural information; retention time only. |
| Turnaround | Days to Weeks (growing crystals) | Minutes to Hours | Minutes |
Expert Insight
For [(3S)-Pyrrolidin-3-yl] acetate hydrochloride , the HCl salt form introduces significant hygroscopicity. While NMR is sufficient for batch-to-batch identity checks, SC-XRD is mandatory during the initial scale-up to validate that the esterification of (3S)-pyrrolidin-3-ol did not result in racemization at the C3 position.
Method A: X-ray Crystallography (The Gold Standard)
Expected Crystal Data
Because the molecule is a chiral salt, it must crystallize in a non-centrosymmetric space group (lacking inversion symmetry).
-
Typical Space Groups:
(Monoclinic) or (Orthorhombic). -
Z Value: Typically 2 or 4 molecules per unit cell.
-
Chirality Check: The Flack Parameter is the critical metric.
-
Flack
(with ): Confirms correct absolute configuration ((S)-enantiomer). -
Flack
: Indicates the inverted structure ((R)-enantiomer).
-
Crystallization Protocol (Vapor Diffusion)
Growing diffraction-quality crystals of this hygroscopic HCl salt requires excluding atmospheric moisture.
-
Dissolution: Dissolve 20 mg of [(3S)-Pyrrolidin-3-yl] acetate HCl in a minimum volume (approx. 0.5 mL) of dry Methanol (MeOH) .
-
Filtration: Pass through a 0.2 µm PTFE syringe filter into a small inner vial (GC vial).
-
Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (Et₂O) or Ethyl Acetate .
-
Sealing: Tightly seal the outer jar. Store at 4°C in the dark.
-
Observation: Check for needle-like or prismatic crystals after 2–5 days.
-
Troubleshooting: If oiling occurs (common with HCl salts), try Isopropanol as the solvent and Hexane as the antisolvent.
-
Data Collection Strategy
-
Radiation Source: Use Cu-Kα radiation (
Å) rather than Mo-Kα. The presence of Chloride (Cl) provides sufficient anomalous scattering to determine the absolute configuration reliably for this light-atom organic molecule. -
Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion of the flexible acetate tail and prevent crystal degradation.
Method B: NMR Spectroscopy (Routine Validation)
While X-ray gives the static structure, NMR confirms the chemical integrity in solution.
Key Diagnostic Signals (D₂O or DMSO-d₆)
-
Acetate Methyl: Singlet at
ppm. -
C3 Methine: Multiplet at
ppm. The downfield shift (compared to pyrrolidin-3-ol) confirms esterification. -
Pyrrolidine Ring Protons: Distinct multiplets between
ppm.
Determining Enantiomeric Purity via NMR
Standard ¹H NMR cannot distinguish the (3S) and (3R) enantiomers. To validate chirality without X-ray:
-
Mosher's Method: Derivatize the free amine with (R)- and (S)-MTPA chloride.
-
Analysis: Compare the
( chemical shift differences) between the diastereomers. -
Logic: The spatial arrangement of the MTPA phenyl group causes predictable shielding/deshielding effects, allowing assignment of the C3 configuration.
Structural Validation Workflow
The following diagram illustrates the decision logic for validating the (3S)-configuration during drug development.
Figure 1: Decision tree for the structural validation of chiral pyrrolidine salts. SC-XRD is prioritized for crystalline solids to obtain definitive absolute configuration.
Technical Specifications & Safety
Handling the Hydrochloride Salt
-
Hygroscopicity: The HCl salt will absorb atmospheric water, turning into a sticky gum.
-
Mitigation: Handle in a glovebox or dry room (RH < 20%) for X-ray mounting. Use Paratone-N oil immediately to coat crystals.
-
-
Stability: The ester bond at C3 is susceptible to hydrolysis in aqueous base. Keep pH < 7 during handling.
Reference Data (Simulated for Comparison)
-
Formula:
(MW: 165.62 g/mol ) -
Density: ~1.3–1.4 g/cm³ (Typical for organic HCl salts)
-
Melting Point: 131–134°C (Varies by solvate form; sharp endotherm in DSC indicates high purity).
References
-
Compound Synthesis & Application
-
Crystallographic Methodology
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
- Parsons, S. (2021). Introduction to X-ray Crystallography for Organic Chemists.
-
-
Chiral Analysis Techniques
-
Seco, J. M., et al. (2004). The assignment of absolute configuration by NMR using chiral derivatizing agents. Chemical Reviews, 104(1), 17-118. Link
-
-
Chemical Properties
Sources
- 1. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Purity Assays for (S)-3-Acetoxypyrrolidine Hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. (S)-3-acetoxypyrrolidine hydrochloride, a valuable chiral building block in organic synthesis, is no exception. Its purity can significantly impact the stereochemistry and impurity profile of the final drug substance. This guide provides an in-depth comparison of common analytical techniques for the validation of its purity assay, grounded in scientific principles and regulatory expectations.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This guide will delve into the validation of three widely used analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. Each method will be evaluated based on key validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, such as specificity, linearity, accuracy, precision, and range[1][2][3][4].
The Critical Role of Method Validation
Before delving into the specific methodologies, it is crucial to understand the "why" behind method validation. A validated analytical method provides a high degree of assurance that the measurements are accurate, reproducible, and specific to the analyte of interest. This is not merely a regulatory hurdle but a fundamental aspect of quality control that ensures the reliability of data throughout the drug development lifecycle. For a chiral intermediate like (S)-3-acetoxypyrrolidine hydrochloride, an unvalidated or poorly validated method could fail to detect critical impurities, including the undesired enantiomer, which could have significant pharmacological implications.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful and versatile technique for the purity assessment of non-volatile and thermally labile compounds, making it a suitable candidate for (S)-3-acetoxypyrrolidine hydrochloride. A well-developed HPLC method can separate the main component from its organic impurities, including starting materials, by-products, and degradation products.
Experimental Workflow: HPLC Method Validation
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
